molecular formula C21H27N5O4 B5962263 1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea

1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea

Cat. No.: B5962263
M. Wt: 413.5 g/mol
InChI Key: PBXNCXHQRGJMKC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative.

    Formation of the oxolane-2-carbonyl group:

    Final coupling reaction: The final step involves the coupling of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]thiourea: Similar structure with a thiourea group instead of a urea group.

    1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]carbamate: Similar structure with a carbamate group.

Uniqueness

1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-29-17-6-3-2-5-16(17)23-21(28)24-19-8-11-22-26(19)15-9-12-25(13-10-15)20(27)18-7-4-14-30-18/h2-3,5-6,8,11,15,18H,4,7,9-10,12-14H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNCXHQRGJMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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